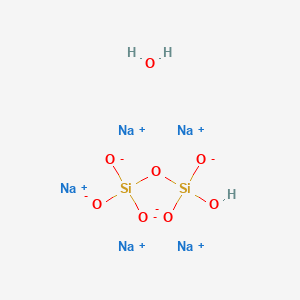

Sodium hydrogen disilicate-hydrate

Description

Evolution of Sodium Silicate (B1173343) Hydrate (B1144303) Research Perspectives

The scientific journey into sodium silicates began in the early 19th century, with their initial description and the recognition of their unique properties. nanotrun.com Industrial-scale production commenced towards the end of the century, initially involving the reaction of natural minerals like feldspar (B12085585) and sandstone. nanotrun.com Modern synthesis, however, typically involves reacting silica (B1680970) with sodium hydroxide (B78521) or sodium carbonate at high temperatures. nanotrun.com

Early research focused on the fundamental properties and applications of sodium silicate solutions, commonly known as water glass. These applications ranged from building materials and adhesives to roles in the textile and casting industries. nanotrun.comwikipedia.org The focus was largely on the macroscopic properties of these materials, such as their binding capabilities, heat resistance, and alkalinity. nanotrun.comwikipedia.org

The mid-20th century saw a shift towards understanding the structural chemistry of silicate species in aqueous solutions and the nature of their polymerization. researchgate.netacs.org A significant leap occurred with the advent of polymer layered silicate nanocomposites. mdpi.comresearchgate.net Seminal work in the early 1990s demonstrated that dispersing nanometer-thick layers of aluminosilicates within a polymer matrix could lead to materials with dramatically enhanced mechanical strength, thermal stability, and barrier properties. mdpi.comresearchgate.net This discovery revolutionized polymer composite research and shifted the focus towards the nanoscale manipulation of layered silicates. mdpi.comresearchgate.net

More recently, research has diversified into complex multi-component systems, such as magnesium silicate hydrates (M-S-H) and sodium aluminosilicate (B74896) hydrates (N-A-S-H), which are crucial in the development of novel, low-CO2 cementitious materials. researchgate.netrilem.netrsc.org The development of hydrated silicate ionic liquids has also opened new pathways for synthesizing porous silicates like zeolites. arxiv.org This evolution from bulk material science to nanoscale engineering and complex systems highlights a continuous drive to understand and control the structure of silicate hydrates at a fundamental level to unlock advanced functionalities.

Academic Significance of Sodium Hydrogen Disilicate-Hydrate within Layered Silicate Systems

This compound is best understood in the context of layered sodium disilicates (Na₂Si₂O₅). Crystalline sodium disilicate exists in several polymorphic forms, most notably the α, β, and δ phases, which possess a layered crystalline structure. researchgate.netresearchgate.net These structures are built from condensed silicate tetrahedra forming sheets, with sodium cations located in the interlamellar spaces. researchgate.net

The δ-phase of sodium disilicate (δ-Na₂Si₂O₅) is of particular academic importance. It possesses a polymeric, two-dimensional layered structure and exhibits a high capacity for ion exchange. researchgate.net The term "this compound" can be conceptualized as a hydrated form of δ-Na₂Si₂O₅ where interlayer sodium ions (Na⁺) are exchanged for protons (H⁺), a reaction that occurs readily in the presence of water. researchgate.net This proton exchange capability makes it a valuable model system for studying ion transport and intercalation chemistry within layered materials.

The significance of this compound is underscored by its applications. For instance, the δ-phase is a key component in a new generation of builders for detergents due to its excellent ability to bind Ca²⁺ and Mg²⁺ ions, effectively softening water. researchgate.netguidechem.com Its synthesis from sodium silicate solutions or amorphous silicates has been a subject of detailed research to optimize its crystallinity and ion-exchange capacity. researchgate.net Furthermore, as a well-defined layered silicate, it serves as a crucial precursor for the synthesis of other advanced materials, including specific types of crystalline silicic acids. rruff.info The ability to control the phase and particle size during synthesis makes these synthetic layered silicates promising materials for creating polymer-inorganic nanocomposites with tailored properties. researchgate.net

The heat treatment of sodium silicate water glass, an amorphous solid, leads to the formation of crystalline phases. Notably, β-Na₂Si₂O₅ begins to crystallize at around 400°C. researchgate.net This phase evolution is critical for applications in refractory materials and ceramics. wikipedia.orgresearchgate.net

Table 1: Physicochemical Properties of Sodium Disilicate Phases This table summarizes key properties of the different crystalline phases of sodium disilicate. The δ-phase is particularly noted for its high ion-exchange capacity, a critical feature for its use as a detergent builder.

| Phase | Crystal Structure | Key Characteristics | Primary Application Area | Reference |

| α-Na₂Si₂O₅ | Layered | More stable at higher temperatures | Ceramics, Refractories | researchgate.net |

| β-Na₂Si₂O₅ | Layered | Forms upon heating amorphous sodium silicate | Ceramics, High-Temperature Binders | researchgate.net |

| δ-Na₂Si₂O₅ | Polymeric Layered | High Ca²⁺ and Mg²⁺ binding capacity, undergoes ion exchange with protons in water | Detergent Builder | researchgate.net |

Current Research Paradigms and Unresolved Questions in Silicate Hydrate Chemistry

Modern research in silicate hydrate chemistry is characterized by a focus on designing materials for sustainable technologies and a deep-seated effort to unravel their complex structures at the molecular level. A major paradigm is the development of alkali-activated materials (AAMs) or geopolymers, which use precursors like fly ash and slag activated by alkaline solutions, often containing sodium silicate. rsc.orgrsc.org The primary binding product in these systems is often a sodium aluminosilicate hydrate (N-A-S-H) gel, which shows promise for creating durable, low-carbon alternatives to conventional Portland cement. rsc.orgrsc.org

A significant area of investigation involves understanding the role of water in these hydrated systems. The dynamics of water molecules within the nanopores and on the surfaces of silicate hydrates like calcium silicate hydrate (C-S-H) control many of their critical properties, including strength, shrinkage, and durability. chemrxiv.org Advanced techniques such as inelastic neutron scattering and molecular dynamics simulations are being employed to probe these water dynamics and build a more accurate picture of the interfacial water structure. chemrxiv.org

Despite considerable progress, several unresolved questions remain.

Precise Nanostructure: The exact atomic arrangement within amorphous and nanocrystalline silicate hydrates, such as C-S-H and N-A-S-H gels, is still not fully elucidated. mdpi.commdpi.com Direct experimental evidence of the local chemical features and the interface between hydrated and unhydrated phases is limited. mdpi.com

Controlling Synthesis: While methods exist to synthesize various silicate phases, achieving precise control over polymorphism (e.g., selectively forming the δ-phase of sodium disilicate) and morphology remains a challenge. researchgate.netresearchgate.net The ability to tailor the synthesis to produce materials with specific, predictable properties is a key goal.

Long-Term Durability: Predicting the long-term performance and stability of novel silicate hydrate-based materials (like geopolymers) in complex and aggressive chemical environments is a critical unresolved issue. rsc.orgrsc.org Understanding the fundamental thermodynamic properties and dissolution behavior is essential for ensuring their safe and effective use in infrastructure and waste immobilization. rsc.org

Mechanism of Action: In many applications, such as in cement hydration, the precise mechanisms by which silicate additives accelerate reactions and modify the resulting microstructure are still being investigated. researchgate.netresearchgate.net For example, understanding how alkali ions and the Si/Al ratio influence the chain length and connectivity of the silicate/aluminosilicate network is an active area of research. researchgate.net

Table 2: Synthesis Parameters for Layered Sodium Disilicates This table outlines the influence of various synthesis parameters on the formation of δ-Na₂Si₂O₅, a representative layered sodium disilicate. Optimizing these conditions is crucial for producing a highly crystalline product with maximum ion-exchange capacity.

| Parameter | Effect on Synthesis | Outcome | Reference |

| Temperature | Higher temperatures (above 725°C) favor conversion to the more stable α-phase. | Optimal synthesis of δ-phase occurs around 725°C. | researchgate.net |

| Seed Crystals | Addition of δ-phase seed crystals is crucial to prevent the formation of undesirable α and β phases. | Promotes the formation of highly crystalline δ-disilicate. | researchgate.net |

| Reaction Time | Longer reaction times can lead to the conversion of the desired δ-phase into the α-phase. | Requires optimization to maximize δ-phase yield without unwanted phase conversion. | researchgate.net |

| Seed Particle Size | Using a specific particle size range for seed crystals can enhance crystallinity and phase purity. | A particle size of 0.038–0.075 mm for seeds yields high crystallinity. | researchgate.net |

Properties

CAS No. |

38785-33-0 |

|---|---|

Molecular Formula |

H3Na5O8Si2 |

Molecular Weight |

302.14 g/mol |

IUPAC Name |

pentasodium;hydroxy-dioxido-trioxidosilyloxysilane;hydrate |

InChI |

InChI=1S/5Na.HO7Si2.H2O/c;;;;;1-8(2,3)7-9(4,5)6;/h;;;;;1H;1H2/q5*+1;-5; |

InChI Key |

NNBDLVRXWBCOPH-UHFFFAOYSA-N |

SMILES |

O.O[Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

O.O[Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis Methodologies and Process Control for Sodium Hydrogen Disilicate Hydrate

Hydrothermal Synthesis Protocols for High Crystallinity and Purity

Hydrothermal synthesis is a prominent method for producing highly crystalline and pure sodium hydrogen disilicate-hydrate. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The controlled environment facilitates the dissolution of precursors and the subsequent crystallization of the desired product.

The quality and reactivity of precursor materials are foundational to the success of hydrothermal synthesis. Common precursors include a silica (B1680970) source and an alkali source.

Silica Sources: A variety of silica (SiO₂) sources can be utilized. High-purity quartz sand is a traditional choice. researchgate.net More recently, research has focused on sustainable alternatives, such as silica-rich industrial byproducts and agricultural wastes. These include soda-lime-silica glass (SLSG) and rice husk ash (RHA). iiste.org RHA, in particular, is noted for its high surface area, which promotes better dissolution and reaction with the alkali precursor. iiste.org

Alkali Source: The most common alkali source is a sodium hydroxide (B78521) (NaOH) solution, often referred to as caustic soda. researchgate.net The concentration of the NaOH solution is a critical parameter that influences the reaction kinetics and the composition of the final product.

Preparation of these materials is crucial. Solid precursors like quartz sand or waste materials are typically washed to remove impurities, crushed, and then milled to a fine powder. This increases the surface area available for reaction, leading to more efficient synthesis.

The stoichiometry of the reactants and the physical conditions of the hydrothermal process are tightly controlled to direct the synthesis towards the desired crystalline phase. The molar ratio of sodium oxide (Na₂O) to silicon dioxide (SiO₂) is a key factor. Research has demonstrated that a molar ratio of approximately 1:2 is effective for the hydrothermal preparation of crystalline sodium disilicate. researchgate.net Other studies have found optimal SiO₂/Na₂O ratios between 2.27 and 2.45 when using 4M NaOH at 200°C. researchgate.net

The reaction is conducted at elevated temperatures, typically requiring the mixture to be heated to at least 235°C, with specific examples showing successful synthesis at 250°C. researchgate.net The total solids concentration in the aqueous solution is another controlled variable, often maintained between 50% and 75% by weight to promote the reaction. researchgate.net

| Parameter | Value/Range | Reference |

|---|---|---|

| Na₂O:SiO₂ Molar Ratio | 1:2 | researchgate.net |

| SiO₂/Na₂O Ratio (using 4M NaOH) | 2.27 - 2.45 | researchgate.net |

| Reaction Temperature | ≥ 235°C (Example: 250°C) | researchgate.net |

| Total Solids Concentration | 50 - 75% by weight | researchgate.net |

The pH of the reaction medium is a critical parameter that governs the speciation of silicate (B1173343) in the solution and influences which crystalline phase is formed. The pH of the synthesized sodium silicate solutions is directly affected by the concentration of the sodium hydroxide precursor, with higher concentrations leading to higher pH values. iiste.orgresearchgate.net

Controlling the pH is essential for mitigating the formation of undesirable byproducts. For instance, in related silicate systems, the pH determines the structure and firmness of resulting gels, with different catalytic polymerization reactions occurring in acidic versus basic conditions. researchgate.net While continuous in-situ pH monitoring within a high-pressure autoclave presents technical challenges, control is typically exerted by precisely preparing the initial precursor solution. The initial pH, dictated by the NaOH concentration, determines the reaction pathway. Byproduct phases, such as different polymorphs of sodium disilicate (e.g., α-Na₂Si₂O₅ instead of the desired δ-phase), can be minimized by optimizing the initial alkalinity of the mixture. researchgate.net

The final step of the hydrothermal process, cooling, is not merely a return to ambient conditions but a critical phase where crystallization occurs and the quality of the final product is determined. The rate of cooling significantly impacts the crystallinity and size of the synthesized particles.

In general crystallographic practice, a slow cooling rate is beneficial for growing larger, more well-defined crystals with fewer defects. researchgate.net This is because a gradual reduction in temperature allows sufficient time for the dissolved ions or molecules to migrate and arrange themselves into an ordered, low-energy crystal lattice. Conversely, rapid cooling can "quench" the system, leading to the formation of smaller, less-ordered crystals or even amorphous material. researchgate.net In a typical hydrothermal synthesis, allowing the autoclave to cool down naturally to room temperature overnight constitutes a slow cooling process that promotes high crystallinity in the final this compound product.

Alternative Synthesis Approaches and Their Academic Implications

While hydrothermal synthesis is effective for producing crystalline materials, other methods are explored in academic research, offering different advantages and insights into silicate chemistry.

Precipitation from an aqueous sodium silicate solution is a common alternative synthesis route. This method is fundamentally different from hydrothermal synthesis and typically involves the acidification of an alkaline sodium silicate solution. researchgate.netwikipedia.org

The process generally proceeds as follows:

A solution of sodium silicate (Na₂SiO₃) is prepared in water, resulting in a highly alkaline solution (e.g., pH 12).

An acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added to the solution. researchgate.netmdpi.com This can be done dropwise or through direct mixing. researchgate.net

The acid neutralizes the sodium hydroxide formed from the hydrolysis of sodium silicate, causing the pH to decrease.

As the pH is lowered (typically to a neutral pH of 7), the solubility of silicic acid decreases dramatically, leading to its polymerization and precipitation out of the solution. researchgate.netmdpi.com

The temperature during precipitation is a key variable, with studies comparing processes at ambient temperature (25°C) versus elevated temperatures (80°C) to control particle size. researchgate.net

Granulation Plant Processes for Compositional Control

The precise compositional control of this compound in a granulation plant is a multi-step process that begins with the initial synthesis of the silicate material. The final granular product's properties are highly dependent on the control of the chemical composition, primarily the molar ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O), and the degree of hydration. icm.edu.pl

The manufacturing of sodium silicates on an industrial scale typically follows one of two primary methods: the classic method or the direct method. icm.edu.pl In the classic method, quartz sand is fused with sodium carbonate at high temperatures to produce a silicate glass or "glaze". icm.edu.pl The direct method involves a hydrothermal reaction between quartz sand and sodium hydroxide under pressure. icm.edu.pl In both approaches, the final chemical composition is fundamentally controlled by the initial ratio of the reactants. icm.edu.pl This initial silicate solution or solid is then processed into granules.

Several granulation techniques are employed to convert fine silicate powders into a granular form with a uniform composition, which is less prone to segregation and dusting. icm.edu.plgoogle.com

Pressing/Compaction Method: This is a common dry granulation process.

Dosing and Mixing: The powdered sodium silicate is precisely dosed and mixed, sometimes with preliminary densification. icm.edu.pl

Pressing: The mixed powder is subjected to external force in a compactor, forming a dense structure such as a briquette or strip. icm.edu.pl The unit compression force is a key parameter affecting the density of the compact. icm.edu.pl

Crushing and Sieving: The compacted material is then crushed, often using a rotor mill. icm.edu.pl The resulting granules are sieved to isolate the desired particle size fraction. Undersized material is recycled back to the mixing stage, and oversized material is re-crushed. icm.edu.pl

Spray-Drying and Compaction: This method is suitable for starting from a liquid silicate solution.

Aqueous Mixture Preparation: An aqueous solution of sodium silicate is prepared with a specific molar ratio and solids content. google.com For instance, solutions with different SiO₂ to Na₂O ratios can be blended to achieve a target composition. google.com

Spray-Drying: The prepared aqueous mixture is spray-dried to form a powder. google.com

Compaction: The resulting spray-dried powder is then compacted to form the final granules. google.com

Hydration Granulation: This technique is used for converting anhydrous silicate powders into a granular hydrate (B1144303).

Controlled Water Addition: A controlled amount of water is added to finely-divided anhydrous sodium metasilicate (B1246114) while blending. google.com The rate of water addition is critical; rapid addition promotes the formation of a granular product, whereas slow addition may result in a powder. google.com This process converts the anhydrous material into a granular form composed of an intimate mixture of anhydrous sodium metasilicate and sodium metasilicate hexahydrate. google.com

| Granulation Process | Principle | Key Parameters for Compositional Control | Reference |

|---|---|---|---|

| Pressing/Compaction | Mechanical densification of dry powder followed by size reduction. | - Ratio of reagents (SiO₂, Na₂O) in initial synthesis

| icm.edu.pl |

| Spray-Drying and Compaction | Atomizing a liquid feed into a hot gas to produce a powder, which is then compacted. | - Molar ratio (SiO₂:Na₂O) in the aqueous mixture

| google.com |

| Hydration Granulation | Agglomeration of anhydrous powder by adding a controlled amount of water to form a hydrate. | - Amount of water added (typically 2-4 parts water to 5 parts anhydrous silicate)

| google.com |

Purity Validation Techniques in Synthetic this compound

Ensuring the purity of synthetic this compound is critical for its industrial applications. Purity validation involves the use of sophisticated analytical techniques designed to identify and quantify the main component as well as any potential impurities, such as unreacted precursors or undesired crystalline and amorphous phases.

Analytical Workflows for Amorphous Silica Impurity Absence

A primary concern in the quality control of crystalline silicates is the presence of amorphous silica (ASi) as an impurity. cdc.gov Various analytical workflows have been developed to detect and quantify ASi, ensuring its absence in the final product.

Chemical Digestion Methods: These methods rely on the selective dissolution of amorphous silica.

Alkaline Digestion: A widely used technique involves digestion with a sodium carbonate (Na₂CO₃) solution. researchgate.net This method, initially developed for measuring biogenic silica in marine sediments, is effective at extracting ASi from various matrices. researchgate.net The workflow involves reacting the sample with the alkaline solution for a specific period, followed by analysis of the dissolved silicon in the extract. researchgate.net

Thermal Conversion and X-Ray Diffraction (XRD): This method transforms amorphous silica into a crystalline form that can be quantified by XRD.

NIOSH Method 7501: This standardized method involves several steps. First, interfering compounds like alkali and alkaline earth oxides are removed via an acid wash. cdc.gov The sample is then ashed to remove organic matter and heated in a furnace at high temperatures (e.g., 1100°C or 1500°C) to convert the amorphous silica into a crystalline polymorph, typically cristobalite. cdc.govdguv.de The amount of newly formed cristobalite, representing the original amorphous silica content, is then quantified using XRD. cdc.gov However, studies have shown that complete conversion can be difficult to achieve and is dependent on factors like temperature, time, and the presence of other materials, which can impair crystallization. dguv.de

Combined Spectrometry and Diffraction (XRF/XRD): This approach provides a quantitative analysis by combining data from two different techniques.

Workflow: The total mass percentage of elemental silicon in the sample is determined using X-ray Fluorescence (XRF). mdpi.com Separately, the quantities of all crystalline silicon-containing phases (e.g., quartz, feldspar (B12085585), crystalline silicates) are measured using X-ray Diffraction (XRD). mdpi.com By calculating the mass of silicon present in these quantified crystalline minerals, one can subtract this value from the total elemental silicon measured by XRF. The remaining silicon is attributed to the amorphous silica content. mdpi.com

Advanced Digestion and Detection: For highly sensitive and accurate measurements, advanced analytical platforms are used.

Microwave Digestion with ICP-MS: This workflow involves the complete dissolution of the sample, including any silica particles, using a powerful mixture of acids (e.g., HNO₃, H₂O₂, and HF) in a microwave digestion system. mdpi.com The total silicon concentration in the resulting solution is then determined with high precision using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). mdpi.com This method is particularly useful for creating a comprehensive silicon balance sheet for the material. mdpi.com

| Analytical Workflow | Principle | Advantages | Limitations/Considerations | Reference |

|---|---|---|---|---|

| Alkaline Digestion | Selective chemical extraction of amorphous silica using a reagent like Na₂CO₃. | Directly measures the amorphous component. | Digestion period and reagent concentration must be optimized. researchgate.net Potential for dissolving some crystalline silicates. | researchgate.net |

| Thermal Conversion / XRD | Heating the sample to convert amorphous silica to crystalline cristobalite for XRD quantification. | Standardized method (NIOSH 7501). | Incomplete conversion is a significant issue. dguv.de The process is dependent on multiple, hard-to-control factors. dguv.de | cdc.govdguv.de |

| Combined XRF / XRD | Quantifying total silicon (XRF) and subtracting the silicon present in crystalline phases (XRD) to find the amorphous portion. | Avoids harsh chemical dissolution or thermal conversion steps. mdpi.com Uses widely available equipment. mdpi.com | Accuracy depends on the precise quantification of all crystalline phases by XRD and the accuracy of mineral formulas used. mdpi.com | mdpi.com |

| Microwave Digestion / ICP-MS | Complete sample dissolution followed by highly sensitive elemental analysis. | High accuracy and very low limits of detection for total silicon. mdpi.com Effective removal of spectral interferences. mdpi.com | Measures total silicon, not directly the amorphous phase; requires combination with other methods for speciation. Destructive to the sample. | mdpi.com |

Crystallographic and Structural Characterization of Sodium Hydrogen Disilicate Hydrate

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is an essential technique for investigating the crystalline nature of materials. By analyzing the patterns of scattered X-rays, it is possible to deduce information about the arrangement of atoms within a crystal lattice. fiveable.me

The analysis involves comparing the experimental diffraction pattern of the sample with reference patterns from established databases, such as the Powder Diffraction File (PDF) database. empa.ch The degree of crystallinity can be evaluated from the PXRD pattern; sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse humps suggest the presence of amorphous or very poorly crystalline components. researchgate.netxray.cz In studies of sodium silicates, PXRD can distinguish between different crystalline forms (polymorphs) and amorphous silicate (B1173343) structures. researchgate.net

Table 1: Example of PXRD Data Interpretation

| Feature | Interpretation |

| Peak Positions (2θ) | Corresponds to specific d-spacings according to Bragg's Law; used for phase identification. empa.ch |

| Peak Intensities | Relative intensities of peaks are characteristic of the crystal structure and are used in phase identification. malvernpanalytical.com |

| Peak Width (FWHM) | Narrow peaks indicate high crystallinity and large crystallite size; broad peaks suggest low crystallinity or small crystallite size. researchgate.net |

| Background Signal | A high, curved background or broad "hump" can indicate the presence of an amorphous phase. xray.cz |

While PXRD identifies the phases present, single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional atomic structure of a crystalline compound. fiveable.memdpi.com This powerful technique requires a high-quality single crystal of the material. By precisely measuring the diffraction pattern from a single crystal, researchers can determine the fundamental building block of the crystal, known as the unit cell, and the exact position of every atom within it. fiveable.me

Structural data obtained from SC-XRD includes:

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell. fiveable.me

Crystal System and Space Group: The symmetry characteristics of the crystal lattice. fiveable.me

Atomic Coordinates: The precise x, y, and z positions of each sodium, silicon, oxygen, and hydrogen atom in the unit cell. mdpi.com

This information allows for the detailed analysis of bond lengths, bond angles, and the intricate network of hydrogen bonds involving water molecules and silanol (B1196071) (Si-OH) groups, which are crucial to the structure of a hydrated silicate. mdpi.comnih.gov

Table 2: Crystallographic Data for a Hydrated Silicate Structure (Note: This is an illustrative example, as specific data for "sodium hydrogen disilicate-hydrate" can vary between different hydrate (B1144303) forms.)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| a (Å) | 12.901 | researchgate.net |

| b (Å) | 16.817 | researchgate.net |

| c (Å) | 11.368 | researchgate.net |

| **α, β, γ (°) ** | 90 | researchgate.net |

| Volume (ų) | 2474.2 | researchgate.net |

| Z (Formula units/cell) | 4 | researchgate.net |

In situ XRD studies involve performing diffraction measurements on a sample while it is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. unipd.it This technique is particularly valuable for monitoring dynamic processes like phase transitions, dehydration, and decomposition in real-time. unipd.itrsc.org

For this compound, in situ XRD can be used to observe the structural changes that occur upon heating. As the temperature increases, water of hydration is lost, which can lead to changes in the unit cell parameters, a transition to a different crystalline phase (a different hydrate or an anhydrous form), or a collapse of the crystal structure into an amorphous state. unipd.it By continuously recording diffraction patterns during the heating process, the precise temperatures at which these transitions occur can be determined, providing critical information about the material's thermal stability. rsc.orgdtu.dk

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Solid-state NMR (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of specific atomic nuclei, making it highly complementary to XRD. researchgate.netnih.gov It is sensitive to both crystalline and amorphous components of a sample. mdpi.com

By probing different nuclei, a comprehensive picture of the local structure can be assembled. acs.orgcapes.gov.br

²⁹Si NMR: This is one of the most powerful tools for characterizing silicate structures. The chemical shift of ²⁹Si is highly sensitive to its coordination environment, specifically the number of bridging oxygen atoms connecting it to other silicon tetrahedra. This gives rise to the Qⁿ notation, where 'n' is the number of bridging oxygens (from 0 to 4). For layered silicates like sodium hydrogen disilicate, Q³ sites ((SiO)₃Si(OH) or (SiO)₃SiO⁻) are typically dominant, but Q² and Q⁴ sites may also be present, indicating different degrees of silicate network condensation. nih.gov

¹H NMR: Proton NMR is used to characterize the hydrogen-containing species. It can distinguish between water molecules (H₂O) and different types of silanol groups (Si-OH). acs.orgnih.gov The spectra can reveal whether these groups are isolated or involved in hydrogen bonding, providing insight into the hydration state. capes.gov.br

²³Na NMR: Sodium NMR can identify crystallographically distinct sodium sites within the structure. acs.org The presence of multiple peaks in a ²³Na NMR spectrum suggests that sodium ions occupy different local environments, for example, being coordinated to a varying number of oxygen atoms or water molecules. capes.gov.br

Table 3: Typical Solid-State NMR Findings for Hydrated Sodium Silicates

| Nucleus | Information Gained | Typical Observations |

| ²⁹Si | Silicate connectivity (Qⁿ speciation) | Predominantly Q³ signals for layered silicates, with possible Q² and Q⁴ sites indicating defects or different phases. nih.gov |

| ¹H | Nature of hydrous species | Signals corresponding to molecular water and different types of silanol groups (e.g., isolated, hydrogen-bonded). capes.gov.brnih.gov |

| ²³Na | Local environment of sodium ions | Can resolve multiple sodium sites if they are crystallographically inequivalent. acs.orgcapes.gov.br |

Advanced one- and two-dimensional (1D and 2D) NMR experiments provide deeper structural insights.

1D Methodologies: 1D Magic Angle Spinning (MAS) experiments are standard for acquiring high-resolution spectra of solid samples. capes.gov.br Cross-polarization (CP/MAS) experiments, such as ¹H→²⁹Si CP/MAS, enhance the signal of low-abundance nuclei like ²⁹Si and provide information about the proximity between protons and silicon atoms, helping to identify which silicon atoms are part of silanol groups. nih.gov

2D Methodologies: Two-dimensional NMR correlates different nuclei or different states of the same nucleus, revealing connectivity and spatial relationships. For example, a ¹H-²⁹Si Heteronuclear Correlation (HETCOR) experiment can directly link specific proton signals to specific silicon signals, confirming the Si-OH connectivities. nih.gov Furthermore, ¹H-¹H correlation experiments can be used to study the mobility of water molecules and the exchange of protons between water and silanol groups, providing information on the dynamic features of the hydrate structure. nih.gov

Cross Polarization Dynamics Analysis for Tetrahedral and Cationic Environments

Cross polarization (CP) dynamics, a solid-state nuclear magnetic resonance (NMR) technique, provides insight into the local environments of atoms within a material. In the context of this compound, CP dynamics can be used to differentiate between various tetrahedral and cationic environments.

The analysis of CP dynamics often involves variable contact time (VCT) experiments. The resulting data can be fitted to models that describe the rate of magnetization transfer from protons to less sensitive nuclei like carbon-13 or silicon-29. A non-monotonic model, which often provides a better fit for heterogeneous materials, can reveal multiple cross-polarization rates. This suggests the presence of different domains within the structure. nih.gov

For instance, a faster cross-polarization rate is typically associated with protons directly bonded to the observed nucleus, while a slower rate may indicate magnetization transfer through space or mediated by local motions. nih.gov In this compound, this could translate to distinguishing between silicon atoms in different Qn speciation environments (where 'n' is the number of bridging oxygen atoms) and their proximity to protons in water molecules or silanol (Si-OH) groups. The presence of sodium cations also influences the local electronic environment, which can be probed by these advanced NMR techniques.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of materials by examining the vibrations of their constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the various functional groups present in this compound. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its molecular components.

Key vibrational bands observed in the FTIR spectra of silicate materials include:

O-H Stretching: A broad band in the region of 3000-3800 cm⁻¹ is indicative of the stretching vibrations of O-H groups, primarily from water molecules and silanol groups (Si-OH). The broadness of this band suggests the presence of extensive hydrogen bonding. researchgate.net

H-O-H Bending: The bending vibration of water molecules typically appears around 1630-1650 cm⁻¹.

Si-O-Si Asymmetric Stretching: A strong absorption band located in the range of 1000-1250 cm⁻¹ is characteristic of the asymmetric stretching of Si-O-Si bridges. The exact position of this band can provide information about the degree of polymerization of the silicate network. researchgate.netresearchgate.net

Si-OH Stretching: A band around 968 cm⁻¹ is often attributed to the stretching vibration of Si-OH groups, confirming the presence of silanol moieties. researchgate.net

Si-O-Si Symmetric Stretching and Bending: Weaker bands in the regions of 790-800 cm⁻¹ and 450-470 cm⁻¹, respectively, are assigned to the symmetric stretching and bending vibrations of the Si-O-Si linkages. researchgate.netresearchgate.net

The presence and characteristics of these bands allow for a detailed characterization of the hydration state and the silicate network structure. researchgate.net

Table 1: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3800 | O-H stretching (water and Si-OH) | researchgate.net |

| 1630-1650 | H-O-H bending (water) | |

| 1000-1250 | Si-O-Si asymmetric stretching | researchgate.netresearchgate.net |

| 968 | Si-OH stretching | researchgate.net |

| 790-800 | Si-O-Si symmetric stretching | researchgate.netresearchgate.net |

Micro-Raman Spectroscopy for Local Structure Elucidation

Micro-Raman spectroscopy offers a complementary perspective to FTIR, providing detailed information about the local structure and symmetry of the silicate network. This technique is particularly sensitive to the vibrations of the Si-O-Si backbone and can be used to identify different silicate species (Qn units). mdpi.comarxiv.org

The Raman spectrum of this compound would be expected to show peaks corresponding to:

Si-O Stretching in Qn Units: Different Qn species (e.g., Q⁰, Q¹, Q², Q³) have characteristic Raman bands. For instance, bands around 1050 cm⁻¹ are often associated with Q³ species, indicating a higher degree of connectivity in the silicate network. researchgate.netarxiv.org

Si-O-Si Bending and Ring Structures: Lower frequency modes can be related to the bending vibrations of Si-O-Si linkages and the breathing modes of silicate rings.

By coupling micro-Raman spectroscopy with other analytical techniques like Backscattered Electron (BSE) imaging and Energy Dispersive X-ray Spectroscopy (EDS), it is possible to correlate the local chemical structure with the morphology and elemental composition of the material at a micro- or even nanoscale. mdpi.com This correlative approach is invaluable for understanding the complex and often heterogeneous nature of hydrated silicate systems. mdpi.com

Neutron Diffraction Studies for Hydrogen Atom Location

While X-ray diffraction is a standard technique for determining crystal structures, it is often difficult to precisely locate hydrogen atoms due to their low scattering power for X-rays. Neutron diffraction overcomes this limitation because neutrons interact with the atomic nuclei, providing accurate positions for hydrogen atoms. mdpi.com This capability is crucial for understanding the role of water and hydrogen bonding in the structure of this compound.

Neutron diffraction studies on hydrated materials can reveal:

Precise H-O bond lengths and H-O-H bond angles in water molecules.

The geometry of hydrogen bonds between water molecules and the silicate framework.

The orientation of water molecules within the crystal lattice. researchgate.net

The occupancy of different interstitial sites by hydrogen/deuterium atoms. aps.org

For instance, in a study on Na-birnessite, neutron diffraction revealed that hydrogen (deuterium) atoms are located at specific positions within the interlayer, confirming the orientation of water molecules. researchgate.net Such detailed structural information is essential for a complete understanding of the stability and properties of this compound.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution.

Field Emission Scanning Electron Microscopy (FESEM) for Micro-Rod and Nanosheet Morphology

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Chloride |

| Water |

| Silanol |

Energy-Dispersive X-ray Spectrometry (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectrometry (EDX or EDS) is a standard analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded by a high-energy beam of electrons. libretexts.org Because each element possesses a unique atomic structure, the energy of the emitted X-rays is specific to the elements present in the sample, allowing for precise elemental identification and quantitative compositional analysis. wikipedia.orglibretexts.org

In the characterization of synthesized sodium hydrogen disilicate hydrate, EDX analysis serves as a crucial tool to confirm its elemental makeup. This technique verifies the presence of the primary constituent elements—sodium (Na), silicon (Si), and oxygen (O)—and determines their relative abundance. The analysis is typically performed in conjunction with scanning electron microscopy (SEM) to correlate the elemental composition with the surface morphology of the crystals. rsc.orgnih.gov

The EDX spectrum of a sodium hydrogen disilicate hydrate sample would exhibit distinct peaks corresponding to the characteristic X-ray energies for sodium, silicon, and oxygen. The intensity of these peaks allows for the calculation of the elemental composition in terms of weight percent (Wt%) and atomic percent (At%). It is important to note that EDX analysis is not generally suitable for detecting very light elements such as hydrogen. libretexts.org

The elemental composition data obtained from EDX analysis are compared against the theoretical values derived from the chemical formula of the compound (NaHSi₂O₅) to validate the synthesis and purity of the material. The findings are typically presented in a tabular format, providing a clear and quantitative summary of the elemental distribution.

Below are data tables representing the theoretical elemental composition of anhydrous sodium hydrogen disilicate, which are used as a benchmark for experimental EDX results.

Table 1: Theoretical Elemental Composition of Sodium Hydrogen Disilicate (NaHSi₂O₅)

| Element | Symbol | Atomic Weight ( g/mol ) | Weight Percent (Wt%) |

| Sodium | Na | 22.99 | 14.44% |

| Silicon | Si | 28.09 | 35.29% |

| Oxygen | O | 16.00 | 50.26% |

| Hydrogen | H | 1.01 | 0.63% |

| Total | 159.18 | 100.00% |

Table 2: Representative EDX Elemental Analysis (Atomic %) Note: Hydrogen is not detected by standard EDX analysis.

| Element | Symbol | Atomic Percent (At%) |

| Sodium | Na | 12.5% |

| Silicon | Si | 25.0% |

| Oxygen | O | 62.5% |

| Total | 100.0% |

The consistency between the experimental data from EDX and the theoretical values confirms the successful formation of the target compound. researchgate.netresearchgate.net Minor variations can occur due to surface contamination, sample heterogeneity, or the inherent limitations and settings of the instrument. wikipedia.org

Computational and Theoretical Studies of Sodium Hydrogen Disilicate Hydrate

Molecular Dynamics (MD) Simulations for Atomic-Scale Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the atomic-scale structure and dynamics of materials. geoscienceworld.orgcambridge.org These simulations are particularly effective for studying systems containing hundreds to thousands of atoms over nanosecond timescales, providing insights into the behavior of mineral-fluid interfaces and interlayers. geoscienceworld.orgcambridge.org

Modeling Ion Mobility within Silicate (B1173343) Frameworks

MD simulations have been instrumental in understanding the mobility of ions, such as sodium (Na⁺), within silicate frameworks. These simulations reveal that at increased temperatures and lower densities, sodium-rich channels form within the static structure of sodium silicates. arxiv.org These channels act as preferential pathways for ion conduction through the relatively immobile silicon-oxygen (Si-O) matrix. arxiv.org This phenomenon of forming preferential ion-conducting pathways is a key factor in the high mobility of alkali ions in silicate glasses. arxiv.org

The mobility of cations in aqueous environments is influenced by factors like dielectric friction. For instance, Na⁺ ions in water experience a relatively large dielectric friction effect. maine.edu MD simulations can directly calculate ion mobility by simulating the drift velocity of an ion under an applied electric field. maine.edu The structural arrangement of water molecules surrounding the cations is generally found to be independent of the applied electric field. maine.edu

Simulations of various sodium silicate melts and glasses have consistently shown the existence of these sodium diffusion channels. arxiv.org The formation of these pathways appears to be largely unaffected by changes in sodium oxide concentration, temperature variations corresponding to the glass transition, or density changes in the melt. arxiv.org The trajectories of sodium ions are essentially paths within a quasi-static structure of these diffusion channels, with the lifetime of the channels being determined by the relaxation time of the Si-O network. arxiv.org

Simulations of Hydration Pathways and Interlayer Water Dynamics

MD simulations are crucial for studying the structure and dynamics of water molecules at mineral interfaces and within interlayer spaces. geoscienceworld.orgcambridge.org The interactions are significantly influenced by hydrogen bonding between water molecules and the solid substrate. geoscienceworld.orgcambridge.org

In layered materials like clays (B1170129), MD simulations have been used to study the structure and diffusion of water and cations in the interlayer region. researchgate.net These simulations help in understanding how counter-ions influence the swelling and dispersion of the material. researchgate.net For instance, simulations of montmorillonite (B579905) clays with different counter-ions (Li⁺, Na⁺, K⁺) and varying water content have provided insights into the arrangement of water molecules and ions in the interlayer. researchgate.net The simulations show that water molecules can form distinct layers, and the distribution of cations can be localized near the silicate layers or more diffuse within the interlayer space. researchgate.net

The dynamics of interlayer water can be complex. For example, in some hydrated phases, a portion of the interlayer species may be disordered and dynamically averaged, a feature that can be reproduced by MD simulations. geoscienceworld.org The librational (or rocking) dynamics of interlayer water molecules have been identified as a key factor in experimentally observed structural phase transitions. geoscienceworld.org

Investigation of Structural Heterogeneity and Diffusion Pathways

MD simulations coupled with techniques like simplex analysis are used to investigate structural heterogeneity and identify diffusion pathways for ions in silicate glasses. researcher.lifejst-ud.vn A simplex is a tetrahedron formed by four oxygen atoms, and the analysis of these simplexes provides a more detailed picture of the local environment and its influence on ion mobility than traditional methods like Radial Distribution Function (RDF) analysis. researcher.lifejst-ud.vn

Analysis of Cation Exchange Effects on Structural Stability

MD simulations have been employed to study the effects of exchanging cations, such as replacing calcium (Ca²⁺) with sodium (Na⁺), on the structural stability and mechanical properties of materials like calcium silicate hydrate (B1144303) (C-S-H), a fundamental component of cement. vanderbilt.eduresearchgate.netpolyu.edu.hk

These simulations have shown that the substitution of one Ca²⁺ ion with two Na⁺ ions can lead to a volumetric expansion of the C-S-H structure. vanderbilt.eduresearchgate.net This is attributed to the increased cationic attraction on the interlayer water molecules. vanderbilt.eduresearchgate.net Despite this expansion, the incorporation of Na⁺ does not appear to significantly alter the intrinsic mechanical properties, such as strength and stiffness, of the silicate layers themselves. vanderbilt.eduresearchgate.net However, the exchange does result in a stiffening effect on the interlayer region of the C-S-H. vanderbilt.eduresearchgate.net Understanding these atomic-scale interactions is crucial for predicting the long-term performance of materials where such cation exchange processes can occur. vanderbilt.edupolyu.edu.hk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has become an important tool for studying intercalated layered materials, aiding in the understanding of their physical and chemical properties and even assisting in structural characterization. rsc.org

Binding Energy Calculations for Hydrate Structures

DFT calculations are used to determine the binding energies between different components in a hydrated structure, providing insights into the stability and thermodynamics of these systems. The binding energy (Eᵦ) is typically calculated by subtracting the total energies of the individual, separated components from the total energy of the combined, relaxed structure. frontiersin.org A negative binding energy indicates that the interaction is thermodynamically favorable. frontiersin.org

For example, DFT has been used to calculate the binding energies between aluminosilicate (B74896) oligomers and various metal cations. frontiersin.org These calculations show that the binding strength is influenced by the size and charge of the cation. frontiersin.org Divalent and trivalent cations generally exhibit significantly stronger binding energies with the silicate network compared to monovalent cations like Na⁺. frontiersin.org For instance, the binding energy of Ca²⁺ with an aluminosilicate dimer is considerably more negative than that of Na⁺, which helps to explain the much slower diffusion of Ca²⁺ in these materials as it is more strongly bound to the framework. frontiersin.org

DFT can also be used to study the adsorption of water molecules and silicate species onto mineral surfaces. uwa.edu.auresearchgate.net For example, calculations of the adsorption of silicic acid (Si(OH)₄) and its anion (SiO(OH)₃⁻) on kaolinite (B1170537) surfaces show that the anion adsorbs more strongly due to a more significant electrostatic interaction. researchgate.net This type of information is valuable for understanding dispersion mechanisms in aqueous solutions. researchgate.net

The following table provides a conceptual representation of binding energies for different cation types with a silicate framework, as derived from the principles discussed in DFT studies.

| Cation Type | Representative Cation | Conceptual Binding Energy (eV) | Relative Binding Strength |

| Monovalent | Na⁺ | Low (Less Negative) | Weaker |

| Divalent | Ca²⁺ | High (More Negative) | Stronger |

| Trivalent | Fe³⁺ | Very High (Most Negative) | Strongest |

This table is a conceptual representation based on trends reported in DFT studies, where higher-valent cations show significantly stronger binding to silicate and aluminosilicate structures than monovalent cations. frontiersin.org The exact values would depend on the specific silicate structure and computational parameters.

Vibrational Species Allocation and Spectroscopic Data Interpretation

Computational and theoretical studies, particularly those employing molecular dynamics (MD) simulations, have been instrumental in the interpretation of vibrational spectra (Infrared and Raman) of sodium silicate hydrates. osti.gov These computational approaches allow for the detailed assignment of vibrational bands to specific atomic motions and structural units within the silicate network, providing insights that are often difficult to obtain from experimental data alone.

The vibrational spectra of sodium silicate hydrates are characterized by several key regions corresponding to different types of atomic vibrations. The interpretation of these spectra relies on identifying the vibrational modes associated with the silicate network, the non-bridging oxygen atoms, and the water molecules present in the hydrated structure.

Key Vibrational Bands and Their Assignments:

Si-O-Si Asymmetric Stretching: A dominant, broad peak observed in the high-wavenumber region of the infrared spectrum, typically between 1000 cm⁻¹ and 1200 cm⁻¹, is assigned to the asymmetric stretching vibrations of the Si-O-Si bonds that form the silicate backbone. nsf.govresearchgate.net The exact position and width of this band are sensitive to the degree of polymerization of the silicate network.

Si-OH and Non-Bridging Oxygen (NBO) Stretching: A shoulder or a distinct peak around 950 cm⁻¹ to 970 cm⁻¹ in the infrared spectra is often attributed to the stretching vibrations of Si-OH (silanol) groups or Si-O⁻ species, commonly referred to as non-bridging oxygens (NBOs). nsf.govresearchgate.net These groups disrupt the connectivity of the silicate network. The presence of a band around 968 cm⁻¹ can confirm the existence of silanol (B1196071) groups. researchgate.net

Si-O-Si Symmetric Stretching: A smaller band is typically observed around 800 cm⁻¹ and is assigned to the symmetric stretching of the Si-O-Si bonds. nsf.govresearchgate.net

Si-O-Si Bending: A broad band in the lower wavenumber region, between 400 cm⁻¹ and 600 cm⁻¹, corresponds to the bending vibrations of the Si-O-Si linkages. osti.govnsf.gov

O-Si-O Bending: Vibrations associated with the bending of O-Si-O bonds are also found in the lower frequency region of the spectra. mdpi.com

Water Molecule Vibrations: The presence of hydrate water molecules is evidenced by characteristic O-H vibrational bands, typically appearing in the range of 3000-3800 cm⁻¹. researchgate.net Water molecules in hydrated glasses can be classified based on their bonding configuration: interacting with Si-OH groups, non-bridging oxygens, or bridging oxygens. researchgate.net

Molecular dynamics simulations have been used to correlate these spectral features with structural parameters of the silicate glass network. osti.gov For instance, ReaxFF-MD simulations have shown qualitative agreement with experimental data for the positions and relative intensities of vibrational bands in sodium silicate glasses, with the Si-O stretching band appearing around 1088–1113 cm⁻¹ and the Si-O-Si bending band around 470–510 cm⁻¹. osti.gov

The following interactive data table summarizes the key vibrational bands observed in sodium silicate hydrates and their corresponding assignments based on spectroscopic and computational studies.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| Si-O-Si Asymmetric Stretching | 1000 - 1200 | IR | nsf.govresearchgate.net |

| Si-OH/NBO Stretching | 950 - 970 | IR | nsf.govresearchgate.net |

| Si-O-Si Symmetric Stretching | ~800 | IR | nsf.govresearchgate.net |

| Si-O-Si Bending | 400 - 600 | IR, Raman | osti.govnsf.gov |

| O-H Stretching (Water) | 3000 - 3800 | IR | researchgate.net |

Machine Learning Approaches for Predictive Modeling

The complexity of inorganic material synthesis and property prediction has led to the increasing application of machine learning (ML) as a powerful tool to accelerate discovery and optimization. bit.edu.cnoup.comntu.edu.sgarxiv.orgnih.gov While direct ML studies on sodium hydrogen disilicate-hydrate are nascent, the methodologies developed for similar silicate and porous materials demonstrate the significant potential for predictive modeling in this area.

The synthesis of inorganic materials with desired properties often involves navigating a complex, multi-variable parameter space, including precursor concentrations, temperature, pH, and reaction time. nih.gov Machine learning models can be trained on experimental data to learn the intricate relationships between these synthesis parameters and the resulting material characteristics.

For a compound like this compound, an ML-guided approach could optimize its synthesis to achieve specific properties such as high purity, desired crystal structure, or specific surface area. bit.edu.cnntu.edu.sg This would typically involve:

Data Collection: A dataset would be compiled from a series of synthesis experiments where parameters like the ratio of sodium hydroxide (B78521) to silica (B1680970), water content, temperature, and aging time are systematically varied. The outcomes, such as the phase purity and yield of this compound, would be recorded.

Model Training: Various ML algorithms, such as eXtreme Gradient Boosting (XGBoost), Random Forests, or Neural Networks, could be trained on this dataset. ntu.edu.sg The model would learn the mapping between the synthesis inputs and the desired outputs.

Predictive Optimization: Once trained, the model can predict the outcome of yet-to-be-performed experiments, allowing researchers to identify the optimal synthesis conditions with a significantly reduced number of empirical trials. bit.edu.cnntu.edu.sg Feature importance scores derived from the model can also provide valuable insights into which synthesis parameters have the most significant impact on the outcome. ntu.edu.sg

This data-driven approach has been successfully applied to optimize the synthesis of other inorganic materials, demonstrating its potential to accelerate the development of this compound with tailored properties. bit.edu.cnoup.comntu.edu.sgarxiv.org

The ion-exchange capacity is a critical property for many applications of porous materials like silicates and zeolites. rsc.org Machine learning offers a promising avenue for predicting this complex property, potentially bypassing the need for extensive experimental characterization.

The application of ML to model the ion-exchange capacity of this compound would likely follow a framework similar to that used for other porous materials: rsc.orgresearchgate.net

Feature Engineering: A crucial step is the development of appropriate descriptors (features) that represent the material's structure and composition. For this compound, these could include elemental composition, pore size distribution, surface area, and descriptors of the local chemical environment around the exchangeable sodium ions.

Model Development: Supervised learning algorithms are the primary tools used for this type of prediction. rsc.org Models like Support Vector Regression, Artificial Neural Networks, or Random Forests can be trained on a dataset containing the features of various silicate materials and their experimentally determined ion-exchange capacities. acs.org

Predictive Screening: A trained model could then be used to predict the ion-exchange capacity of novel or modified forms of this compound based on their structural and compositional features. This enables a virtual pre-synthesis screening of materials to identify candidates with high ion-exchange potential, thereby reducing resource consumption. researchgate.net

Recent work on anion exchange membranes has shown that ML models can accurately predict ion conductivity and stability, highlighting the power of these methods in designing materials for ion transport applications. researchgate.netacs.orgacs.org Similar approaches could be adapted to model the cation exchange properties of this compound.

Hydration Mechanisms and Reactivity Studies of Sodium Hydrogen Disilicate Hydrate

Kinetic Studies of Hydration Processes

The hydration of layered silicates like sodium hydrogen disilicate is governed by specific kinetic models that describe the rate and mechanism of water interaction with the silicate (B1173343) structure.

The initial processes of water adsorption onto silicate surfaces can often be described by first-order reaction kinetics. Studies on silica (B1680970) particles have shown that the processes controlling water adsorption can be fitted with first-order rate equations. researchgate.net This approach allows for the estimation of the concentration and reactivity of surface hydroxyl groups, which are key sites for initial water binding. researchgate.net The adsorption rate in these cases follows a first-order reaction, indicating that the rate is directly proportional to the concentration of available adsorption sites on the silicate surface. researchgate.net

The Langmuir adsorption model is frequently used to describe the formation of a monolayer of adsorbate molecules on a solid surface. wikipedia.org This model assumes that adsorption occurs at specific, equivalent sites on the surface and that there are no interactions between the adsorbed molecules. wikipedia.orgyoutube.com

In the context of sodium disilicate hydration, Langmuir adsorption kinetics have been successfully applied to model the interaction of water with the silicate structure. Specifically, this model was used to explain the formation of a layered silicate structure, kanemite, from hydrating layered and amorphous sodium disilicate. nist.gov The study monitored the state of water using quasi-elastic neutron scattering and found that the uptake of bound water followed the Langmuir model, suggesting the formation of a structured water layer on the silicate surface. nist.gov

Table 1: Kinetic Models for Sodium Hydrogen Disilicate Hydration

| Kinetic Model | Description | Application to Silicate Hydration |

|---|---|---|

| First-Order Reaction | The reaction rate is directly proportional to the concentration of one of the reactants. | Describes the initial water adsorption kinetics on silica particles, relating the rate to the availability of surface hydroxyl groups. researchgate.net |

| Langmuir Adsorption | Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. wikipedia.org | Models the formation of bound water layers in hydrating sodium disilicate, leading to the formation of layered structures like kanemite. nist.gov |

Investigation of Water States and Dynamics during Hydration

During hydration, water molecules exist in different states, primarily as "bound" water directly interacting with the silicate surface and "free" water with mobility similar to bulk water. Advanced analytical techniques are employed to distinguish and quantify these states.

Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for probing the dynamics of water molecules on a microscopic scale. nist.govnih.gov It can effectively distinguish between water molecules with different mobilities. In studies of hydrating sodium disilicate, the QENS signal from water was successfully associated with two distinct states: bound and free water. nist.gov

The analysis involves fitting the QENS kinetic data to a model that deconvolutes the signal into different components, typically a Lorentzian function representing the more mobile, "free" water, and a Gaussian function for the more constrained, "bound" water. nist.gov In-situ QENS measurements on hydrating sodium disilicate mixtures confirmed the presence of these two water states, providing quantitative insights into the dynamics of hydration as it occurs. nist.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is widely used to study the dehydration of hydrated compounds, as different types of water are released at distinct temperature ranges. mdpi.comescholarship.org

For hydrated silicates, TGA curves typically show multiple stages of weight loss:

Free or Adsorbed Water: The first weight loss, occurring at temperatures up to approximately 120-130°C, corresponds to the removal of free or loosely bound water from the surface and pores. mdpi.com

Bound or Interlayer Water: A subsequent weight loss in the range of 120-300°C is attributed to the release of more strongly, physically bound water from the silicate structure, such as interlayer water. mdpi.com

Dehydroxylation: At higher temperatures (e.g., above 400°C), weight loss is often due to the removal of water from the decomposition of structural hydroxyl (Si-OH) groups, a process known as dehydroxylation. e3s-conferences.org

TGA has been used in conjunction with QENS to confirm the different states of water in hydrating sodium disilicate. nist.gov Commercially available hydrated sodium disilicate is noted to contain approximately 18% water, which can be quantified and characterized using TGA. silmaco.com

Table 2: Interpretation of Analytical Data for Water States in Hydrated Silicates

| Analytical Technique | Water State | Typical Signal / Observation |

|---|---|---|

| QENS | Bound Water | Narrower, Gaussian-like signal component, indicating restricted motion. nist.gov |

| Free Water | Broader, Lorentzian-like signal component, indicating higher mobility. nist.gov | |

| TGA | Free/Adsorbed Water | Mass loss at temperatures up to ~130°C. mdpi.com |

Structural Conversion and Stability during Hydration

The hydration of crystalline sodium disilicate is not merely a process of water adsorption but involves significant and progressive changes to the silicate framework itself.

Studies on α-Na₂Si₂O₅, a layered sodium disilicate, have shown that the material is highly sensitive to absorbed water, leading to a gradual structural conversion into a new crystalline phase. acs.org This transformation has been investigated using solid-state NMR and X-ray diffraction (XRD). acs.org

The process begins with the formation of hydrogen-bonded water with the silicate framework. This is accompanied by the partial hydrolysis of Si-O-Si bonds, which creates silanol (B1196071) groups (Si-OH). acs.org As the degree of hydration increases over time, the concentration of this hydrogen-bonded water and silanol groups rises significantly. acs.org Over extended periods, such as six months, the conversion to the new phase can be completed. This new phase is stabilized by an extensive hydrogen-bonding network and features silicon sites that are primarily Q² (silicon bonded to two other silicon atoms) and Q³ (silicon bonded to three other silicon atoms) groups. acs.org The local environment and coordination of the sodium ions are also significantly altered during this hydration-driven structural conversion. acs.org

Formation of Hydrogen-Bonded Water and Silanols

When exposed to water, sodium hydrogen disilicate undergoes hydration, a process characterized by the adsorption of water molecules onto its surface and their subsequent integration into its structure. A primary step in this mechanism is the formation of silanol groups (Si-OH). These groups arise from the reaction of water with the silicate structure.

The initial hydration involves water molecules acting as hydrogen bond donors and acceptors with the silicate surface. Free Si-OH groups on the surface are primary sites for water adsorption, strongly anchoring water molecules via hydrogen bonding. snowpure.com Studies on amorphous silica show that at low humidity, water molecules tend to gather around silanol groups, forming strongly hydrogen-bonded nanodroplets rather than a uniform film. nih.gov

The state of water within the hydrating material can be distinguished into two main types: "bound water" and "free water". researchgate.net Bound water is directly involved in hydrogen bonding with the silanol groups, while free water is less tightly held within the structure. The silanol group is notably acidic, more so than analogous alcohol groups, which enhances its tendency to form strong hydrogen bonds with itself and other species like water. This hydrogen-bonding network is a crucial feature of the hydrated compound's structure.

Molecular dynamics simulations of sodium silicate glass surfaces reveal that the initial hydration of exposed non-bridging oxygens (NBOs) occurs rapidly, within picoseconds of contact with water. researchgate.net This leads to the formation of silanol groups through processes like the protonation of an NBO, which can be represented by the reaction: ≡Si-O⁻ + H₂O → ≡Si-OH + OH⁻. researchgate.net

Hydrolysis of Si-O-Si Linkages and Framework Alterations

A key reactive process during the hydration of sodium hydrogen disilicate is the hydrolysis of siloxane (Si-O-Si) bonds. This reaction involves the attack of a water molecule on the Si-O-Si bridge, leading to its cleavage and the formation of two new silanol (Si-OH) groups. researchgate.netmelscience.com This can be described by the general reaction: ≡Si-O-Si≡ + H₂O ⇌ 2 ≡Si-OH. jst.go.jp

This hydrolytic process is fundamental to the dissolution and weathering of silicate minerals and materials. researchgate.net The breaking of these linkages alters the silicate framework, and repeated hydrolysis can lead to the detachment of silica species, such as silicic acid (Si(OH)₄), from the solid structure. researchgate.net The activation energy required for this reaction is significant and is influenced by the steric constraints imposed by the solid silicate lattice. researchgate.net

The rate of hydrolysis is also affected by the presence of ions in the solution. Electronic structure calculations show that cations, such as the divalent calcium ion (Ca²⁺), can promote the hydrolysis of Si-O bonds. quora.com The proposed mechanism involves the formation of a bond between the cation and a bridging oxygen on the silicate surface, which weakens the adjacent Si-O bonds, making them more susceptible to attack by water molecules. quora.com

Influence of Hydration Degree on Structural Stability

The degree of hydration significantly impacts the structural stability and properties of sodium hydrogen disilicate. As hydration proceeds, the hydrolysis of Si-O-Si bonds and the formation of silanols can lead to substantial framework alterations. Studies on hydrating sodium disilicate have shown that these reactions can result in the formation of a more ordered, layered silicate structure, akin to the mineral kanemite. researchgate.net

The stability of the resulting hydrated structure is a balance between the formation of new, stable hydrogen-bonded networks and the disruptive effects of breaking the original covalent Si-O-Si framework. The hardening of sodium silicate, for instance, is a macroscopic manifestation of these underlying molecular changes. The process is sensitive to conditions like temperature and pH, which influence the rates of hydrolysis and condensation reactions. researchgate.net An optimal pH range, typically between 9 and 10, promotes the efficient formation of cross-linkages, enhancing the strength of the solid matrix. researchgate.net

The amount of water present also plays a critical role. In cement pastes, the addition of hydrated sodium silicates accelerates hardening due to the intensive formation of calcium hydrosilicates. researchgate.net However, excessive hydration or high water content can negatively impact the final strength by creating a more porous or less densely cross-linked structure. mdpi.com The transition from a viscous liquid or amorphous solid to a stable, hardened material is thus directly governed by the extent and nature of its hydration.

Interaction Mechanisms with Ionic Species in Solution

Sodium hydrogen disilicate, particularly in its layered forms, exhibits significant interaction with ions in solution, primarily through ion exchange mechanisms. The mobile sodium ions within the structure can be replaced by other cations, leading to modified chemical and physical properties.

Interaction with Divalent Cations (e.g., Calcium)

Sodium silicate solutions readily react with divalent cations like calcium (Ca²⁺). When a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium hydroxide (B78521) (Ca(OH)₂), is introduced to a sodium silicate solution, an ion exchange reaction occurs, leading to the precipitation of insoluble calcium silicate. melscience.comquora.com

The general reaction can be represented as: Na₂SiO₃ (aq) + Ca²⁺ (aq) → CaSiO₃ (s) + 2 Na⁺ (aq)

This reaction is driven by the low solubility of calcium silicate. melscience.com Molecular dynamics simulations of calcium silicate hydrate (B1144303) (C-S-H) show that sodium ions can replace calcium cations within the layered structure. researchgate.net Specifically, the exchange often involves two Na⁺ ions for one Ca²⁺ ion to maintain charge balance, which can result in a volume expansion of the silicate layers. researchgate.net Studies on borosilicate glasses also confirm that Na⁺ ions are more readily leached into solution compared to Ca²⁺ ions, which remain more strongly bound to the silicate surface. nih.gov

The table below summarizes findings from precipitation experiments involving sodium silicate and various calcium salts.

| Calcium Salt Precursor | Resulting Solid Phases | Observations |

| Calcium Nitrate (Ca(NO₃)₂) | Hydrated Calcium Silicate (Ca₁.₅SiO₃.₅·xH₂O), Calcium Carbonate (CaCO₃) | Formation of composite powder containing reaction by-products. mdpi.com |

| Calcium Chloride (CaCl₂) | Hydrated Calcium Silicate (Ca₁.₅SiO₃.₅·xH₂O), Calcium Carbonate (CaCO₃) | Similar to nitrate, produces a composite powder. mdpi.com |

| Calcium Acetate (B1210297) (Ca(CH₃COO)₂) | Hydrated Calcium Silicate (Ca₁.₅SiO₃.₅·xH₂O), Calcium Carbonate (CaCO₃) | Resulting powder aggregates appear denser, potentially due to the organic nature of the acetate anion. mdpi.com |

This table is based on data from syntheses conducted at a Ca/Si molar ratio of 1.0. mdpi.com

Ion Exchange Capacity and Mechanisms

Layered silicates, including forms of sodium disilicate, are known for their ability to exchange interlayer cations. researchgate.netjst.go.jp The ion exchange capacity is a measure of the quantity of cations that the silicate can take up from a solution. This property is largely due to the presence of negatively charged sites within the silicate structure, which arise from the deprotonation of silanol groups or from atomic substitutions within the silicate framework. These negative charges are balanced by mobile cations, such as Na⁺, located in the interlayer spaces. plos.org

The mechanism involves the diffusion of external cations into the interlayer region and the simultaneous diffusion of the original sodium ions out into the solution. researchgate.net This process can alter the spacing between the silicate layers and change the surface properties from hydrophilic to more organophilic, depending on the nature of the incoming cation. researchgate.net

A process has been patented for preparing β-form sodium disilicate with a high ion-exchange capacity, highlighting its utility, for example, as a builder in detergents to bind calcium ions from hard water. google.com The effective cation exchange capacity (CEC) of silicate hydrates is influenced by factors such as the calcium-to-silicon (Ca/Si) ratio and the pH of the solution. For calcium silicate hydrates, the CEC was observed to decrease at higher Ca/Si ratios, as a larger fraction of calcium becomes specifically bound and non-exchangeable. In contrast, sodium typically remains at exchangeable sites.

Advanced Materials Research Applications of Sodium Hydrogen Disilicate Hydrate

Role in Geopolymer Chemistry and Alkali-Activated Materials

Sodium hydrogen disilicate-hydrate is a key component in the field of geopolymer chemistry and alkali-activated materials. These materials are considered more environmentally friendly alternatives to traditional Portland cement. frontiersin.org The primary binding phase in these geopolymers is a sodium alumino-silicate hydrate (B1144303) (N-A-S-H) gel, which is crucial for the material's durability and mechanical properties. frontiersin.org

Formation of Sodium Alumino-Silicate Hydrate (NASH) Gels

Sodium alumino-silicate hydrate (N-A-S-H) gel is the main binding agent in geopolymers, giving them their essential properties. frontiersin.org This gel consists of a disordered, three-dimensional structure of interconnected silicon and aluminum tetrahedra, with sodium ions balancing the charge and water molecules present within the structure. tudelft.nlfrontiersin.org The formation of N-A-S-H gel occurs through the chemical reaction of a source of aluminosilicate (B74896), such as fly ash or metakaolin, with an alkaline activating solution, which often includes sodium silicate (B1173343) and sodium hydroxide (B78521). researchgate.netresearchgate.net

The ratio of silicon to aluminum (Si/Al) in the initial materials significantly influences the final structure of the N-A-S-H gel. tudelft.nl Molecular dynamics simulations have shown that a lower Si/Al ratio can lead to a more crosslinked and compact gel structure. tudelft.nl The sodium ions play a critical role in balancing the negative charge created by the substitution of silicon with aluminum in the tetrahedral framework. frontiersin.orgresearchgate.net

The geopolymerization process involves a series of dissolution and polycondensation reactions. researchgate.net The alkaline solution dissolves the aluminosilicate source, releasing silicate and aluminate monomers. These monomers then polymerize to form the three-dimensional N-A-S-H gel network. researchgate.net The properties of the resulting geopolymer are highly dependent on factors such as the concentration of the alkaline solution, the curing temperature, and the chemical composition of the raw materials. researchgate.net

Influence on Microstructure and Durability of Geopolymer Mortars